molecular formula C11H22N2O2 B13000233 Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

Cat. No.: B13000233
M. Wt: 214.30 g/mol
InChI Key: ZBJRXENQXZFEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a colorless to yellow liquid that is primarily used in research and development within the fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 1-aminopropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

ZBJRXENQXZFEFN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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